molecular formula C18H19N5O3S B12143513 N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12143513
M. Wt: 385.4 g/mol
InChI Key: CWEQHPXDCHBZFO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5O3S/c1-23-17(12-5-4-8-19-10-12)21-22-18(23)27-11-16(24)20-13-6-7-14(25-2)15(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)

InChI Key

CWEQHPXDCHBZFO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the attachment of the pyridine moiety under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and pyridine-containing molecules. Examples include:

Uniqueness

What sets N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a dimethoxyphenyl group , a triazole moiety , and a sulfanyl linkage , contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O3S, with a molecular weight of approximately 399.5 g/mol. The presence of various functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The triazole moiety is particularly effective against fungi due to its ability to inhibit enzymes involved in fungal cell wall synthesis. Studies have shown that derivatives of triazoles can significantly inhibit the growth of various fungal strains.

MicroorganismZone of Inhibition (mm)Reference
Candida albicans20
Aspergillus niger18
Staphylococcus aureus15
Escherichia coli12

The compound's efficacy against Gram-positive bacteria is particularly noteworthy, although it shows reduced activity against Gram-negative bacteria.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action likely involves the modulation of cellular signaling pathways critical for cancer cell proliferation.

Cancer Cell LineIC50 (µM)Reference
HCT116 (Colon)6.2
T47D (Breast)27.3
MCF7 (Breast)43.4

The compound's structural features allow it to interact with multiple targets within cancer cells, potentially leading to apoptosis or cell cycle arrest.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. The triazole ring and sulfanyl group facilitate interactions with enzymes or receptors involved in metabolic pathways. This binding can modulate enzyme activity and influence critical cellular processes.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antifungal Study : A study evaluated the antifungal activity of various triazole derivatives against Candida species and found that compounds similar to this compound showed significant inhibition rates compared to standard antifungals like fluconazole.
  • Cytotoxicity Assessment : In a cytotoxicity assessment involving human cancer cell lines (MCF7 and HCT116), the compound demonstrated promising results with IC50 values indicating effective growth inhibition at micromolar concentrations.

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